N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a biphenyl group, a hydroxypropyl group, and a dimethylfuran carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:
Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Hydroxypropylation: The biphenyl intermediate is then subjected to a reaction with an epoxide, such as propylene oxide, under basic conditions to introduce the hydroxypropyl group.
Furan Carboxamide Formation: The final step involves the reaction of the hydroxypropyl biphenyl intermediate with 2,5-dimethylfuran-3-carboxylic acid chloride in the presence of a base, such as triethylamine, to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The biphenyl and furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogen atoms or other substituents onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,5-dimethylthiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide is unique due to the combination of its biphenyl, hydroxypropyl, and dimethylfuran carboxamide moieties. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-15-13-20(16(2)26-15)21(24)23-14-22(3,25)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-13,25H,14H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJYWJDJNXJXIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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